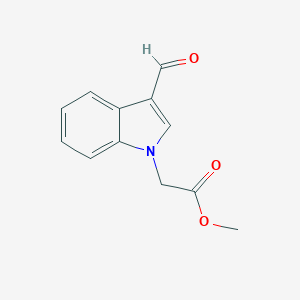

![molecular formula C15H26N2O3 B186937 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate CAS No. 80619-62-1](/img/structure/B186937.png)

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

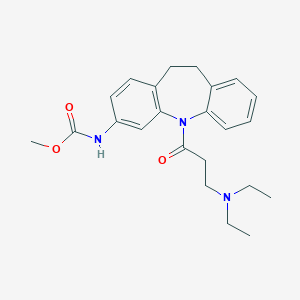

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate, also known as AZD3480, is a novel compound that has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Mecanismo De Acción

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory. By stimulating this receptor, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate enhances cholinergic neurotransmission in the brain, leading to improved cognitive function.

Efectos Bioquímicos Y Fisiológicos

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, regions of the brain involved in cognitive processing. It also enhances dopamine release in the prefrontal cortex, which is important for attention and working memory. 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia, as well as in healthy subjects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is its selectivity for the α4β2 nicotinic acetylcholine receptor, which reduces the risk of side effects associated with non-selective cholinergic agonists. However, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has a short half-life and must be administered multiple times per day, which can be a limitation in lab experiments.

Direcciones Futuras

For research on 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate include investigating its potential use in the treatment of other cognitive disorders such as Parkinson's disease and traumatic brain injury. Additionally, studies are needed to determine the long-term safety and efficacy of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate in humans. Novel formulations of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate with improved pharmacokinetic properties may also be developed to enhance its therapeutic potential.

Métodos De Síntesis

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is synthesized through a series of chemical reactions involving the condensation of 3-morpholin-4-ylpropanoic acid with 8-methyl-8-azabicyclo[3.2.1]oct-3-one. The resulting product is then esterified with propanoic acid to form 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate. The synthesis method has been optimized to produce high yields of pure 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate.

Aplicaciones Científicas De Investigación

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. Clinical trials in humans have shown promising results in improving attention and memory in patients with ADHD.

Propiedades

Número CAS |

80619-62-1 |

|---|---|

Nombre del producto |

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate |

Fórmula molecular |

C15H26N2O3 |

Peso molecular |

282.38 g/mol |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3 |

Clave InChI |

JBICFMQWCKPGRR-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |

Sinónimos |

motropin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

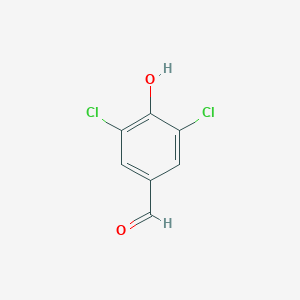

![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)

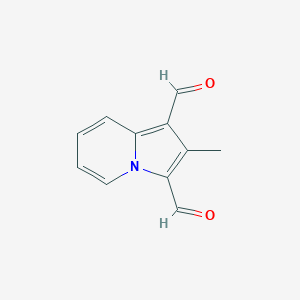

![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)

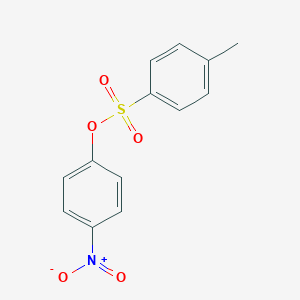

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)

![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)